molecular formula C23H26N2O5 B1179878 Methyl chanofruticosinate CAS No. 14050-92-1

Methyl chanofruticosinate

Cat. No. B1179878
CAS RN: 14050-92-1
M. Wt: 410.5 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of Methyl chanofruticosinate and related compounds has been reported in the literature . For instance, six alkaloids belonging to the methyl chanofruticosinate group, prunifolines A-F, were isolated from the leaf extract of Kopsia arborea . The structures were determined using NMR and MS analysis and comparison with known related compounds .


Molecular Structure Analysis

The molecular structure of Methyl chanofruticosinate includes a dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo [12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4,5-dicarboxylate . Further analysis of the molecular structure would require more specific data or computational modeling .


Physical And Chemical Properties Analysis

Methyl chanofruticosinate is a powder with a molecular weight of 410.5 g/mol and a chemical formula of C23H26N2O5 . It is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Pharmacology

“Methyl chanofruticosinate” is a type of indole alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Some synthetic compounds of similar structure may also be termed alkaloids .

Botany

“Methyl chanofruticosinate” has been found in the leaves of Kopsia flavida Blume and Kopsia arborea . These plants are part of the Apocynaceae family, which is commonly known as the dogbane family .

Chemistry

“Methyl chanofruticosinate” is an indole alkaloid, which means it has a structure based on the indole molecule, which consists of a benzene ring fused to a pyrrole ring . Indole alkaloids are a class of alkaloids containing a structural moiety of indole; many indole alkaloids also include isoprene groups and are termed terpene indole or secologanin tryptamine alkaloids .

Natural Product Synthesis

“Methyl chanofruticosinate” can be used as a starting material or intermediate in the synthesis of other natural products . For example, it can be used in the total synthesis of complex natural products .

Biochemistry

“Methyl chanofruticosinate” can be used to study biochemical processes, such as enzyme reactions, metabolic pathways, and cellular functions . For example, it can be used to study the biosynthesis of indole alkaloids .

Medicine

“Methyl chanofruticosinate” and other indole alkaloids have potential medicinal properties . For example, they can be used in the development of new drugs for treating various diseases .

Future Directions

The future directions for research on Methyl chanofruticosinate could involve further exploration of its potential biological activities, such as its anti-HIV-1 activity . Additionally, more research could be conducted to fully understand its synthesis, molecular structure, and chemical reactions .

properties

IUPAC Name

dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-29-19(27)22-10-9-21-8-5-11-24-13-15(17(26)12-21)23(22,18(21)24)14-6-3-4-7-16(14)25(22)20(28)30-2/h3-4,6-7,15,18H,5,8-13H2,1-2H3/t15-,18+,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIDZKOEMWHMRI-UYUNAAPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CC[C@@]34CCCN5[C@@H]3[C@@]1([C@H](C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl chanofruticosinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basic structure of methyl chanofruticosinate and where is it found?

A1: Methyl chanofruticosinate is an indole alkaloid characterized by a complex ring system. It was first isolated from the Kopsia genus, specifically Kopsia officinalis Tsiang [].

Q2: Have any specific methyl chanofruticosinate derivatives demonstrated promising biological activity?

A2: Yes, research indicates that N(4)-oxide prunifoline D, a methyl chanofruticosinate type alkaloid, exhibits significant cytotoxic activity against various tumor cell lines, including BGC-823, HepG2, MCF-7, SGC-7901, and SK-MEL-2, with IC50 values ranging from 7.2 to 8.9 μM [].

Q3: What is the current understanding of the structure-activity relationship (SAR) for methyl chanofruticosinate derivatives?

A3: While specific SAR studies haven't been extensively detailed in the provided literature, modifications to the core methyl chanofruticosinate structure, such as the presence of a methylenedioxy group at positions 11 and 12, have been observed in isolated compounds []. Additionally, variations in the N1 position, including the presence or absence of a carbomethoxy group, have also been reported [, ]. These structural variations likely contribute to the diverse biological activities observed.

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